

Application Notes and Protocols for Ionizable Lipid L319

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Compound of Interest

Compound Name: L319

Cat. No.: B8181924

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Disclaimer: Detailed public information and established protocols specifically for "L319 lipid" are limited. The following application notes and protocols are based on a scientific publication referencing L319 and established methodologies for similar ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.

Introduction

Ionizable lipids are critical components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2][3] These lipids are engineered to have a pKa that allows them to be positively charged at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids during LNP formation.[2][4] At physiological pH (~7.4), they become neutral, which reduces toxicity and prevents unwanted interactions in the bloodstream.[3] Upon cellular uptake and entry into the acidic environment of the endosome, the ionizable lipid regains its positive charge, which is crucial for disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm.[3][5]

L319 is an ionizable lipid that has been utilized in the formation of LNPs for mRNA delivery.[6] Its performance can be modulated, for instance, through strategies like fluorination of its alkyl chains to potentially enhance mRNA delivery efficiency.[6] These application notes provide a comprehensive guide to the storage, handling, and utilization of L319 in the formulation of LNPs for research and development purposes.

Storage and Handling

Proper storage and handling of ionizable lipids like **L319** are critical to maintain their chemical integrity and ensure the reproducibility of LNP formulations.

Storage Conditions:

Parameter	Recommendation	Rationale
Temperature	Store at -20°C or -80°C.	To prevent degradation and maintain long-term stability.
Form	Store as a stock solution in an organic solvent (e.g., ethanol).	For ease of use and accurate dispensing.
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen).	To minimize oxidation of the lipid.
Light	Protect from light by using amber vials or storing in the dark.	To prevent photodegradation.
Freeze/Thaw	Aliquot stock solutions to avoid repeated freeze-thaw cycles.	Repeated temperature changes can lead to degradation.

Handling Procedures:

- Before use, allow the lipid solution to equilibrate to room temperature.
- To prevent contamination, always use sterile pipette tips and work in a clean environment, such as a laminar flow hood.
- When preparing lipid mixtures, ensure all components are fully dissolved. Sonication or gentle heating (e.g., to 60-65°C) may be required for some lipids to fully dissolve in ethanol.

[7]

- Cholesterol, a common helper lipid, has a tendency to precipitate at cooler temperatures; therefore, it should be kept warm ($>37^{\circ}\text{C}$) during handling.[7]

Experimental Protocols

Protocol 1: Preparation of L319-containing Lipid Nanoparticles (LNPs) for mRNA Encapsulation

This protocol describes the formulation of LNPs using a microfluidic mixing approach, a reproducible method for generating uniformly sized nanoparticles.[8]

Materials:

- Ionizable Lipid **L319**
- Helper Lipids:
 - Distearoylphosphatidylcholine (DSPC)
 - Cholesterol
- PEG-lipid (e.g., DMG-PEG 2000)
- mRNA in an appropriate buffer (e.g., 25-50 mM sodium citrate, pH 4.0)[9]
- Ethanol (200 proof, anhydrous)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device and cartridges

Procedure:

- Preparation of Lipid Stock Solution (in Ethanol):
 - Prepare individual stock solutions of **L319**, DSPC, cholesterol, and the PEG-lipid in anhydrous ethanol.

- For a standard formulation with a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid), combine the individual stock solutions to achieve the desired final total lipid concentration (e.g., 12.5 mM).[7]
- Vortex the lipid mixture thoroughly to ensure homogeneity.
- Preparation of mRNA Solution:
 - Dilute the mRNA stock to the desired concentration in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0-5.0).[9] This low pH is essential for the protonation of the ionizable lipid **L319**, which facilitates its interaction with the negatively charged mRNA.[9]
- LNP Formulation using Microfluidics:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
 - Typically, a flow rate ratio of 3:1 (aqueous:ethanolic) is used.[9]
 - Initiate the flow to mix the two solutions within the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.
 - Collect the resulting LNP suspension.
- Downstream Processing:
 - The collected LNP solution contains ethanol and is at an acidic pH. To prepare the LNPs for in vitro or in vivo applications, the ethanol must be removed and the pH neutralized.
 - This is typically achieved through dialysis or tangential flow filtration (TFF) against a neutral buffer, such as PBS (pH 7.4).[9]
 - For small-scale preparations, a 20x dilution in PBS can be sufficient to neutralize the pH and dilute the ethanol.[7]

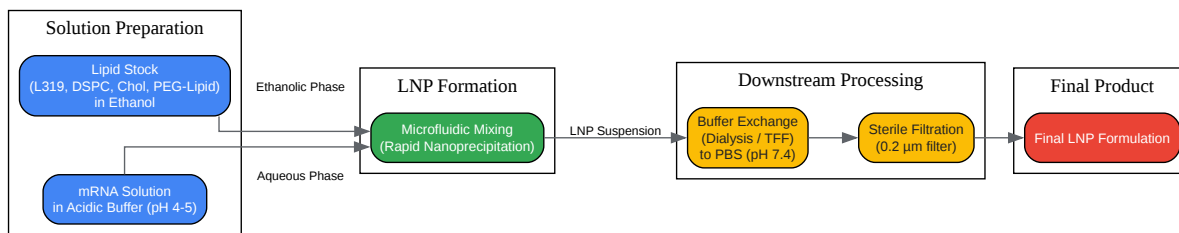
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.2 µm filter.[\[7\]](#)
 - Store the final LNP suspension at 2-8°C for short-term use or at -80°C for long-term storage.

Summary of Formulation Parameters:

Parameter	Typical Value/Range	Significance
Lipid Molar Ratio (L319:DSPC:Chol:PEG)	50:10:38.5:1.5	Affects LNP stability, encapsulation efficiency, and delivery efficacy.
N:P Ratio (Nitrogen in L319 to Phosphate in mRNA)	3-6	The ratio of positive charges (from the ionizable lipid) to negative charges (from the nucleic acid) impacts encapsulation and particle stability. [10]
Total Lipid Concentration	10-25 mM	Influences particle size and encapsulation efficiency.
Aqueous:Ethanol Flow Rate Ratio	3:1	Controls the speed of mixing and subsequent nanoparticle formation.
Aqueous Buffer pH	4.0 - 5.0	Ensures the ionizable lipid is positively charged for mRNA complexation. [9]

Visualizations

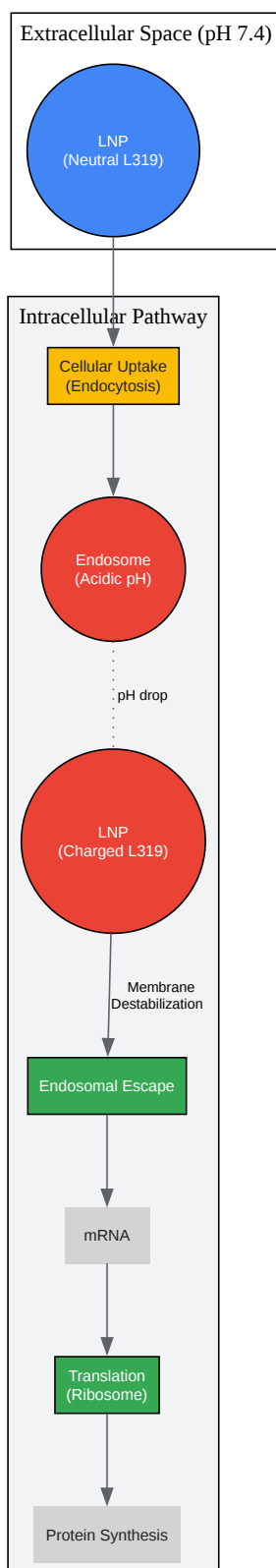
LNP Formulation Workflow



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Caption: Workflow for **L319**-LNP formulation using microfluidics.

Mechanism of LNP-mediated mRNA Delivery



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